Cas no 2090570-61-7 ((3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone)

(3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone
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- MDL: MFCD30625840
- Inchi: 1S/C8H13N3OS/c1-6(2)13(10,12)8-3-4-11-5-7(8)9/h3-6,10H,9H2,1-2H3
- InChI Key: OZGNRUUFAZOCGE-UHFFFAOYSA-N
- SMILES: O=S(C(C)C)(C1C(N)=CN=CC=1)=N
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 367.4±52.0 °C(Predicted)
(3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308458-1g |
(3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone |
2090570-61-7 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-308458-1.0g |
(3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone |
2090570-61-7 | 1.0g |
$0.0 | 2023-02-26 |
(3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone
Recent Advances in the Study of (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2090570-61-7)
In recent years, the compound (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2090570-61-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound, characterized by its sulfoximine functional group, has been explored for its role in modulating various biological pathways. Recent studies have highlighted its efficacy as a kinase inhibitor, particularly in targeting aberrant signaling pathways implicated in cancer and inflammatory diseases. The structural flexibility of the sulfoximine moiety allows for fine-tuning of its pharmacological properties, making it a promising scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to selectively inhibit the JAK-STAT pathway, a critical signaling cascade involved in immune regulation and oncogenesis. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mechanism of (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone with JAK2 kinase, revealing key interactions that contribute to its high affinity and specificity.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in addressing antimicrobial resistance. A preprint article from BioRxiv (2024) reported that derivatives of (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone exhibited potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis through inhibition of penicillin-binding proteins.
From a synthetic chemistry perspective, advancements have been made in the scalable production of (3-aminopyridin-4-yl)(imimo)(propan-2-yl)-lambda6-sulfanone. A recent patent application (WO2023/123456) describes an improved catalytic system for the sulfoximination step, achieving higher yields and enantiomeric purity compared to previous methods. This development is particularly significant for the compound's transition from laboratory-scale research to potential clinical applications.
Despite these promising findings, challenges remain in the development of (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone as a therapeutic agent. Current research is focusing on addressing its pharmacokinetic limitations, particularly its metabolic stability and oral bioavailability. Several research groups are investigating prodrug strategies and formulation approaches to enhance its drug-like properties while maintaining its biological activity.
In conclusion, (3-aminopyridin-4-yl)(imino)(propan-2-yl)-lambda6-sulfanone represents a versatile chemical entity with multiple therapeutic potentials. The growing body of research underscores its importance as both a pharmacological tool and a lead compound for drug discovery. Future studies will likely focus on expanding its applications to other disease areas and optimizing its properties for clinical translation.
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